molecular formula C11H11NO2 B8188334 2h-Isoindole-1-carboxylic acid ethyl ester

2h-Isoindole-1-carboxylic acid ethyl ester

Cat. No. B8188334
M. Wt: 189.21 g/mol
InChI Key: BVPSSFSWWXSMKD-UHFFFAOYSA-N
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Description

2H-Isoindole-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H9NO4 . It is also known by other names such as Ethyl N-phthaloylcarbamate, N-(Ethoxycarbonyl)phthalimide, N-Carbethoxyphthalimide, and N-Carboethoxyphthalimide .


Synthesis Analysis

The synthesis of 2H-isoindoles, including 2H-Isoindole-1-carboxylic acid ethyl ester, has been discussed in various studies . One method involves ring closure reactions, where aromatic compounds bearing an acetylenic unit and nitrogen moieties are cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles . Another method involves the Pd-catalyzed intramolecular arylation of α-(2-iodobenzylamino) esters .


Molecular Structure Analysis

The molecular structure of 2H-Isoindole-1-carboxylic acid ethyl ester can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The formation of the isoindole is speculated to involve an initial condensation between the formyl group of the 2-halobenzaldehyde and the amino group of the glycine ester in the presence of a base followed by copper-mediated a-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Isoindole-1-carboxylic acid ethyl ester include a molecular weight of 219.1935 . The compound has a predicted boiling point of 544.1±23.0 °C .

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Ethyl naphth[2,3-f]isoindole-1-carboxylate is noted for its stability and potential applications in organic synthesis and catalysis (Seike et al., 2013).
    • It serves as a practical intermediate in the synthesis of 2-carbosubstituted indoles, useful in palladium-catalyzed coupling reactions, offering good to excellent yields (Rossi et al., 2006).
  • Pharmaceutical Applications :

    • Synthesized compounds from this class show good antioxidant and antibacterial properties, with specific compounds demonstrating strong chelating ability and DPPH free radical scavenging activity (Shankerrao et al., 2013).
    • The synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives has shown potential in anti-integrin drug development (Deng et al., 2003).
    • Benzodiazepine receptor-mediated experimental anxiety studies in primates have utilized beta-carboline-3-carboxylic acid ethyl ester, indicating its relevance in neuropharmacological research (Ninan et al., 1982).
  • Herbicidal Activity :

    • Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group have been synthesized and shown to exhibit promising herbicidal activity against various weeds (Huang et al., 2009).
  • Materials Science :

    • The compound is utilized in the facile synthesis of dihydro-2H-benz[f]- and dihydro-2H-naphth[2,3f]-isoindoles, which are valuable in porphyrin synthesis (Chenxin et al., 2012).
    • 3-Substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, another derivative, show properties suitable for anti-inflammatory and anti-tumor applications (Chernykh et al., 1976).

properties

IUPAC Name

ethyl 2H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPSSFSWWXSMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2h-Isoindole-1-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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